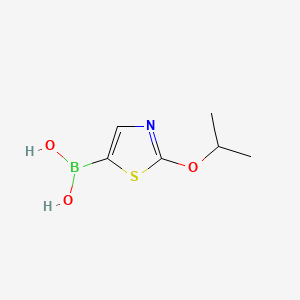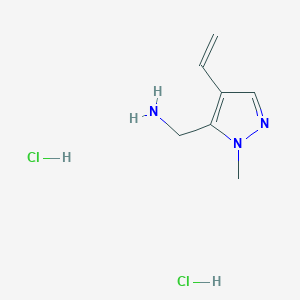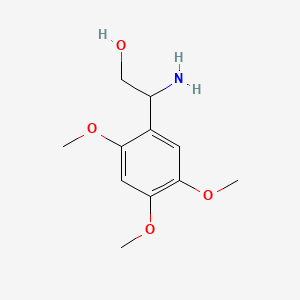
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol is an organic compound that features a phenyl ring substituted with three methoxy groups and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amino alcohol through an amination reaction, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cellular stress responses and redox regulation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and oxidative stress, making it a candidate for anti-cancer research.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxyphenethylamine: This compound shares the trimethoxyphenyl group but differs in its amine structure.
2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol is unique due to its combination of an amino alcohol moiety with a trimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-amino-2-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13/h4-5,8,13H,6,12H2,1-3H3 |
Clave InChI |
KIVMRYBXFYLBAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(CO)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


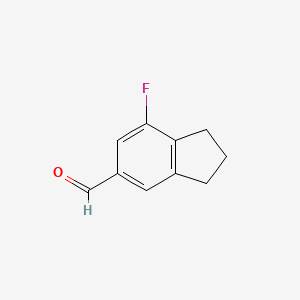
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
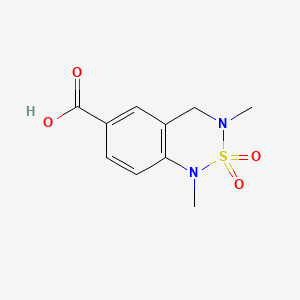
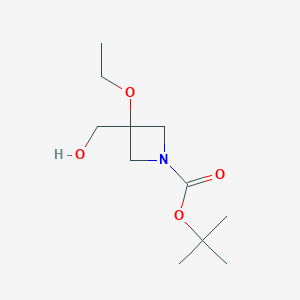
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
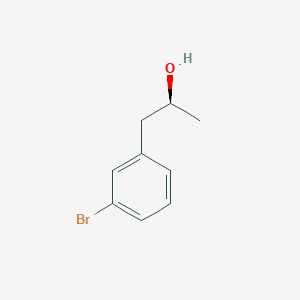
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)

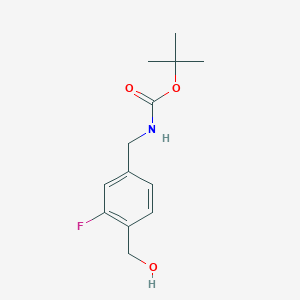
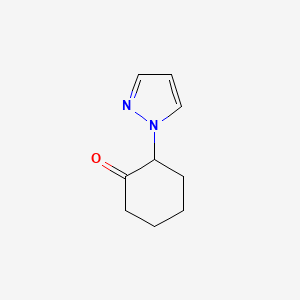

![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
